Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate

Description

Structural Overview and IUPAC Nomenclature

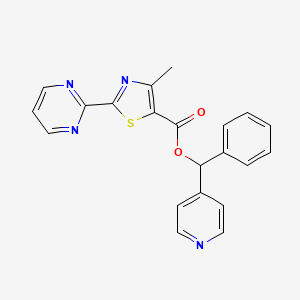

This compound possesses a molecular formula of C21H16N4O2S and a molecular weight of 388.4 grams per mole. The compound is registered in chemical databases under the Chemical Abstracts Service number 1281055-79-5 and carries the PubChem Compound Identifier 53541890. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex multi-ring architecture, beginning with the phenyl(pyridin-4-yl)methyl ester group and progressing through the thiazole core bearing methyl and pyrimidin-2-yl substituents at the 4 and 2 positions respectively, with the carboxylate functionality at the 5 position.

The three-dimensional molecular structure exhibits distinct stereochemical features, with the compound existing in both racemic and enantiomerically pure forms. The (S)-enantiomer has been specifically documented in chemical databases, carrying a separate PubChem identifier and demonstrating the importance of stereochemistry in this molecular architecture. The Simplified Molecular Input Line Entry System representation "CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)OC(C3=CC=CC=C3)C4=CC=NC=C4" encodes the complete structural information, revealing the connectivity patterns between the heterocyclic rings.

The molecular architecture incorporates a central 1,3-thiazole ring system that serves as the primary scaffold for the attachment of diverse substituents. The thiazole ring contains both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively, creating a five-membered aromatic heterocycle with significant electronic delocalization. The 4-methyl substituent provides steric bulk and hydrophobic character to the thiazole ring, while the 2-pyrimidin-2-yl group introduces additional nitrogen-containing heterocyclic functionality. The carboxylate group at the 5 position exists as an ester linkage to the phenyl(pyridin-4-yl)methyl moiety, creating an extended conjugated system that influences both the physicochemical properties and potential biological interactions of the molecule.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry spanning over a century of scientific advancement. The thiazole ring system, central to this compound's architecture, traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborators in the late nineteenth century. Hantzsch first described the thiazole synthesis reaction in 1887, establishing the fundamental methodology for constructing thiazole rings through the reaction between thioamides and alpha-haloketones. This synthetic approach, now known as the Hantzsch thiazole synthesis, provided the foundational chemistry that would eventually enable the creation of complex multi-heterocyclic structures like the compound under investigation.

The historical development of thiazole chemistry gained significant momentum through the contributions of Marston Taylor Bogert and his research group, who expanded the synthetic scope and understanding of thiazole derivatives throughout the early twentieth century. The recognition of thiazole's importance in biological systems became evident with the identification of thiamine (vitamin B1), which contains the thiazole ring as an essential structural component. This discovery highlighted the potential for thiazole-containing compounds to exhibit significant biological activity and established the heterocycle as a privileged scaffold in medicinal chemistry.

The pyrimidine component of the compound reflects an equally rich historical tradition, with the first pyrimidine derivative, alloxan, being isolated by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. The systematic study of pyrimidines began with Pinner in 1884, who developed condensation reactions between ethyl acetoacetate and amidines to create pyrimidine derivatives. The nomenclature "pyrimidin" was first proposed by Pinner in 1885, establishing the foundation for the modern understanding of this six-membered diazine heterocycle.

The convergence of thiazole and pyrimidine chemistry in pharmaceutical applications represents a more recent development, driven by advances in combinatorial chemistry and molecular hybridization strategies. The recognition that combining multiple pharmacophore fragments within a single molecular framework could enhance biological activity while potentially reducing adverse effects has led to increased interest in multi-heterocyclic compounds. The specific combination of thiazole, pyrimidine, and pyridine rings in this compound represents an embodiment of these modern synthetic and medicinal chemistry principles.

Significance in Medicinal Chemistry and Drug Discovery

This compound occupies a position of considerable significance within the contemporary landscape of medicinal chemistry and drug discovery research. The compound exemplifies the strategic application of molecular hybridization principles, wherein multiple bioactive pharmacophore fragments are incorporated into a single molecular entity to potentially enhance therapeutic efficacy while minimizing undesirable effects. The thiazole ring system, which forms the central core of this compound, has demonstrated extensive biological significance across numerous therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.

The therapeutic potential of thiazole-containing compounds extends across a broad spectrum of medical applications, with established pharmaceuticals such as sulfathiazole, ritonavir, abafungin, and tiazofurin representing successful clinical implementations of thiazole-based drug design. The incorporation of pyrimidine functionality adds another dimension of biological activity, as pyrimidine derivatives have shown promise in antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications. The strategic combination of these heterocyclic systems in this compound positions the compound as a potential candidate for diverse therapeutic interventions.

Recent research into thiazole-pyrimidine hybrid compounds has revealed their capacity to address critical challenges in modern drug discovery, particularly the development of resistance to existing therapeutic agents. The multi-target approach enabled by molecular hybridization allows single compounds to interact with multiple biological pathways simultaneously, potentially reducing the likelihood of resistance development while enhancing overall therapeutic efficacy. Thiazole derivatives have demonstrated particular promise in addressing antibiotic resistance, with novel thiazole-containing compounds showing activity against drug-resistant bacterial strains.

| Therapeutic Area | Thiazole Activity | Pyrimidine Activity | Combined Potential |

|---|---|---|---|

| Antimicrobial | Sulfathiazole, Ceftrixone | DNA gyrase inhibition | Enhanced spectrum |

| Anticancer | Tiazofurin, Bleomycin | Antimetabolite activity | Multi-target approach |

| Anticonvulsant | Multiple derivatives | Central nervous system | Synergistic effects |

| Anti-inflammatory | Various thiazoles | Cyclooxygenase inhibition | Dual mechanism |

The compound's structural complexity provides multiple potential sites for molecular recognition and binding interactions with biological targets. The phenyl(pyridin-4-yl)methyl ester functionality introduces additional aromatic character and potential for pi-pi stacking interactions, while the carboxylate group enables hydrogen bonding and electrostatic interactions with protein targets. The presence of multiple nitrogen atoms throughout the molecular structure creates opportunities for coordination with metal centers in enzymatic active sites, potentially enabling selective inhibition of specific biological pathways.

Contemporary drug discovery efforts have increasingly focused on the development of multi-heterocyclic compounds that can address the complex pathophysiology of modern diseases. This compound represents an embodiment of this approach, incorporating structural features that have individually demonstrated therapeutic potential across multiple disease areas. The compound's design reflects current understanding of structure-activity relationships in heterocyclic chemistry, where the strategic positioning of electron-donating and electron-withdrawing groups can modulate biological activity and selectivity profiles.

Properties

IUPAC Name |

[phenyl(pyridin-4-yl)methyl] 4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S/c1-14-18(28-20(25-14)19-23-10-5-11-24-19)21(26)27-17(15-6-3-2-4-7-15)16-8-12-22-13-9-16/h2-13,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUFISAXTWWIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)OC(C3=CC=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281055-79-5 | |

| Record name | phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Thiazole Position 2

The substituent at position 2 of the thiazole ring significantly influences physicochemical and biological properties:

Target Compound :

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9):

Ester Group Variations

The ester group at position 5 affects solubility and bioavailability:

Target Compound :

Data Table: Structural and Physical Properties

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

- Construction of the 1,3-thiazole ring substituted at the 2- and 5-positions.

- Introduction of the pyrimidin-2-yl group at the 2-position of the thiazole.

- Formation of the ester linkage at the 5-carboxylate position with the phenyl(pyridin-4-yl)methyl moiety.

This approach is supported by analogues and related compounds synthesis reported in medicinal chemistry literature, where the thiazole core is often prepared from thiourea derivatives and α-haloketones or α-haloesters, followed by functional group transformations to introduce pyrimidine and ester substituents.

Key Intermediate Preparation

2.1 Synthesis of 2-Aminothiazole Derivatives

- Starting from commercially available acetophenone derivatives, α-bromination is performed using reagents such as phenyltrimethylammonium tribromide.

- The brominated intermediate is then reacted with thiourea to form 2-aminothiazole derivatives.

- Acetylation of the amino group with acetic anhydride yields acetylated thiazole intermediates, which are crucial for further functionalization steps.

2.2 Functionalization at the 5-Position

- The 5-position of the thiazole ring is functionalized by introducing carboxylate groups, which can be esterified later.

- Functionalization is achieved through ipso-substitution reactions under basic conditions or palladium-catalyzed coupling reactions with appropriate ester-containing reagents.

Esterification with Phenyl(pyridin-4-yl)methyl Group

- The carboxylate group at the 5-position of the thiazole ring is esterified with phenyl(pyridin-4-yl)methanol or its derivatives.

- Esterification typically involves activation of the carboxylic acid (or its precursor) using coupling agents or acid chlorides, followed by reaction with the phenyl(pyridin-4-yl)methanol.

- Careful control of reaction conditions ensures high yield and purity of the ester product.

Purification and Characterization

- The crude product is purified by silica gel column chromatography using solvent systems such as hexane-ethyl acetate or dichloromethane-methanol gradients.

- The final compound is characterized by melting point (>191°C decomposition), molecular weight (388.44 g/mol), and spectroscopic methods (NMR, HRMS).

Detailed Research Findings and Data Table

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | α-Bromination of acetophenone | Phenyltrimethylammonium tribromide | α-Bromoacetophenone | High yield, key for thiazole formation |

| 2 | Thiazole ring formation | Thiourea, reflux | 2-Aminothiazole derivative | Efficient ring closure |

| 3 | Acetylation | Acetic anhydride, mild heating | Acetylated thiazole intermediate | Protects amino group for further steps |

| 4 | Functionalization at 5-position | Base-catalyzed ipso-substitution or Pd-catalyzed coupling | 5-Carboxylate substituted thiazole | Enables ester formation |

| 5 | Pyrimidine ring formation | DMF-DMA reflux, amidines or guanidines | Pyrimidin-2-yl substituted thiazole | Cyclization step forming heterocyclic ring |

| 6 | Esterification | Coupling agents or acid chlorides + phenyl(pyridin-4-yl)methanol | Phenyl(pyridin-4-yl)methyl ester of thiazole | Final product, requires purification |

| 7 | Purification and characterization | Silica gel chromatography, melting point, NMR, MS | Pure target compound | Confirmed identity and purity |

Notes on Solubility and Formulation

- The compound exhibits slight solubility in chloroform, DMSO (with sonication), and methanol (with sonication).

- For in vivo formulations, a stepwise dissolution method is recommended using DMSO master liquid followed by addition of PEG300, Tween 80, and water or corn oil, ensuring clear solutions at each step.

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thiazole C-S absorption at 650–800 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) confirm substituent positions .

- ¹³C NMR : Carboxylate carbons appear at δ 165–175 ppm, while pyrimidinyl carbons resonate at δ 150–160 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 409 for C₂₂H₁₈N₄O₂S) and fragmentation patterns validate the structure .

Advanced : High-resolution MS (HRMS) and X-ray crystallography (using SHELX programs) resolve ambiguities in stereochemistry. For example, SHELXL refines bond lengths and angles with errors < 0.01 Å .

How can computational modeling predict this compound’s interaction with biological targets like kinases?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. The pyridinyl and thiazole moieties often form hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2). For instance, docking scores < −7.0 kcal/mol suggest strong affinity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. RMSD values < 2.0 Å indicate stable binding .

- QSAR studies : Substituent electronegativity (e.g., pyrimidinyl vs. pyridinyl) correlates with inhibitory potency (IC₅₀) against targets like EGFR .

What strategies resolve contradictions in crystallographic data during structural elucidation?

Q. Advanced

- Twinned data refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in thiazole derivatives .

- Disorder modeling : Partial occupancy refinement for flexible groups (e.g., phenyl rings) improves R-factor convergence (< 0.05) .

- Validation tools : PLATON checks for missed symmetry, while RInt values < 5% ensure data reliability .

How do structural modifications influence physicochemical properties and bioactivity?

Q. Advanced

- Pyridinyl substitution : Replacing pyridin-4-yl with pyridin-2-yl (as in analogs) reduces logP by 0.5 units, enhancing solubility but decreasing membrane permeability .

- Thiazole modifications : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position increases metabolic stability (t₁/₂ > 6 hours in microsomal assays) .

- Pharmacophore mapping : The carboxylate group is critical for hydrogen bonding with Arg386 in COX-2, while methyl groups enhance hydrophobic interactions .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced

- pH stability : Degrades rapidly at pH > 9 (hydrolysis of ester groups) but remains stable at pH 4–7 for >24 hours (HPLC monitoring) .

- Thermal stability : DSC shows decomposition onset at 180°C. Storage at −20°C in amber vials prevents photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.